molecular formula C8H8N2O2 B8696098 3-Formylaminobenzamide

3-Formylaminobenzamide

Cat. No.: B8696098
M. Wt: 164.16 g/mol
InChI Key: WXYAXNJJSMYZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formylaminobenzamide (C₈H₈N₂O₂) is a substituted benzamide derivative featuring a formylamino (-NHCHO) group at the meta position of the benzene ring. It is synthesized via refluxing 3-hydroxyphthalic anhydride with hydrazine monohydrate in ethanol, followed by formylation . This compound has garnered attention as a potent inhibitor of poly(ADP-ribose)polymerase (PARP), a critical enzyme in DNA repair mechanisms. Its inhibition constant (Ki) of 1.61 ± 0.15 μM surpasses that of earlier PARP inhibitors like 3-aminobenzamide (Ki = 11.3 ± 1.15 μM), highlighting its enhanced efficacy in disrupting DNA repair pathways, a property leveraged in cancer therapy and antiparasitic applications .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-formamidobenzamide

InChI

InChI=1S/C8H8N2O2/c9-8(12)6-2-1-3-7(4-6)10-5-11/h1-5H,(H2,9,12)(H,10,11)

InChI Key

WXYAXNJJSMYZGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC=O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects: The formyl group (-CHO) in 3-formylaminobenzamide confers superior PARP inhibition compared to bulkier acyl groups (e.g., acetyl or propionyl), likely due to enhanced hydrogen bonding and steric compatibility with the enzyme’s active site .
  • Comparison with 5-N-Formylluminol: Despite 5-N-formylluminol’s lower Ki (0.518 μM), its fused phthalazinedione structure limits solubility and bioavailability, whereas 3-formylaminobenzamide offers a balance of potency and pharmacokinetic feasibility .

Functional Group Modifications

  • Ureido Derivatives: 3-Ureidobenzamide (Ki = 61 μM) and 3-methylureidobenzamide (Ki = 61 μM) demonstrate reduced potency compared to 3-formylaminobenzamide, emphasizing the formyl group’s unique role in PARP binding .
  • Halogenated Analogues : Compounds like 3-bromo-4-(trifluoromethyl)benzamide (CAS 581813-18-5) prioritize halogenated substituents for photostability but lack PARP-specific data, limiting direct comparability .

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